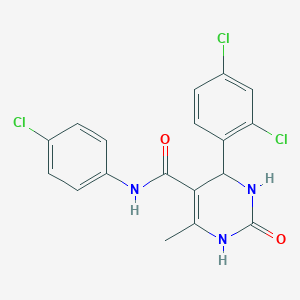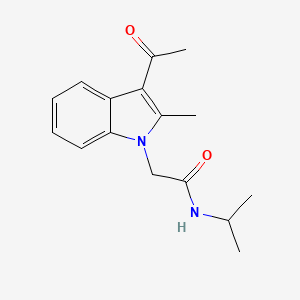
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, also known as Diethyldithiocarbamate (DDC), is a synthetic compound that has shown potential in various scientific research applications due to its unique properties. DDC is a chelating agent that has been widely used in laboratory experiments to study the biochemical and physiological effects of heavy metal toxicity and oxidative stress.
Mecanismo De Acción
DDC acts as a chelating agent by binding to heavy metals and forming stable complexes that can be excreted from the body. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. DDC has been shown to modulate various signaling pathways involved in cell growth and survival, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
DDC has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to protect cells from heavy metal toxicity and oxidative stress, reduce inflammation, and modulate cell signaling pathways. Additionally, DDC has been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDC has several advantages for laboratory experiments, including its ability to chelate heavy metals and scavenge free radicals. It is also relatively easy to synthesize in large quantities. However, DDC has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for DDC research, including its potential use as a therapeutic agent for heavy metal toxicity and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanisms of action of DDC and its effects on various signaling pathways. Finally, DDC could be used in combination with other therapeutic agents to enhance their efficacy and reduce toxicity.
Métodos De Síntesis
DDC can be synthesized by the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The resulting product is then treated with 3,4-dichlorophenyl isocyanate to obtain DDC. This synthesis method has been widely used in laboratory experiments to produce DDC in large quantities.
Aplicaciones Científicas De Investigación
DDC has been used in various scientific research applications due to its unique properties. It has been shown to chelate heavy metals such as copper, zinc, and iron, which can be toxic to cells at high concentrations. DDC has also been used to study the effects of oxidative stress on cells, as it can scavenge free radicals and protect cells from damage. Additionally, DDC has been used in cancer research to study the effects of heavy metals on tumor growth and metastasis.
Propiedades
IUPAC Name |
[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-3-18-15(19-4-2)23-12-8-13(21)20(14(12)22)9-5-6-10(16)11(17)7-9/h5-7,12H,3-4,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYCQAHPTXKEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dichlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5063191.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5063195.png)

![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
![1-[(4-methylphenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5063229.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B5063232.png)


![N-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5063271.png)
![2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)